

In-Depth Technical Guide to GSK3182571: Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: GSK3182571

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Abstract

GSK3182571 is a potent, non-selective, broad-spectrum kinase inhibitor. Its primary utility in research lies in its ability to induce thermal stability shifts in a wide range of protein kinases upon binding. This characteristic has made it a valuable tool in the field of chemical proteomics, particularly for target deconvolution and engagement studies using Thermal Proteome Profiling (TPP). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of **GSK3182571**, with a focus on its application in identifying kinase targets and its potential, though not yet fully elucidated, impact on cellular signaling pathways.

Chemical Structure and Physicochemical Properties

GSK3182571 is a complex small molecule with the chemical formula C₂₅H₃₁ClN₈O.^[1] Its structure is characterized by a substituted pyrimidine core, a feature common to many kinase inhibitors that mimic the adenine ring of ATP to bind to the kinase active site.

Table 1: Chemical and Physicochemical Properties of **GSK3182571**

Property	Value	Reference
Chemical Formula	C25H31ClN8O	[1]
Molecular Weight	495.02 g/mol	[1]
CAS Number	2135595-04-7	[1]
SMILES	<chem>O=C(NC)C1=CC=CC=C1NC2=NC(NC3=CC=C(N4CCN(CC(CN)CC4)C=C3)=NC=C2Cl</chem>	
Appearance	White to light yellow solid	[1]
Solubility	DMSO: 100 mg/mL (202.01 mM) with sonication and pH adjustment to 4 with HCl	[1]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1]

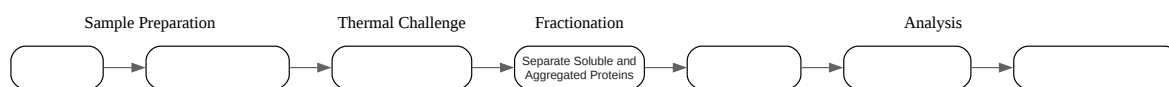
Mechanism of Action: A Probe for the Kinome

GSK3182571 functions as a non-selective kinase inhibitor, meaning it can bind to the ATP-binding site of a wide array of kinases.[1] This broad-spectrum activity is a key feature that makes it a powerful research tool rather than a specific therapeutic agent. The primary mechanism by which its binding is detected and quantified is through the phenomenon of ligand-induced thermal stabilization.

Upon binding to a target protein, **GSK3182571** increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be measured on a proteome-wide scale using Thermal Proteome Profiling (TPP), a technique that combines a cellular thermal shift assay (CETSA) with quantitative mass spectrometry.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

The experimental workflow for TPP typically involves treating cells or cell lysates with the compound of interest, heating the samples across a range of temperatures, separating the soluble and aggregated protein fractions, and then quantifying the remaining soluble proteins

using mass spectrometry. The temperature at which half of the protein is denatured is known as the melting temperature (T_m). A significant increase in the T_m of a protein in the presence of a compound like **GSK3182571** is indicative of a direct binding interaction.



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Figure 1. A simplified workflow of the Thermal Proteome Profiling (TPP) experiment.

Key Experiments and Quantitative Data

The seminal work demonstrating the utility of **GSK3182571** was published by Savitski et al. in Science in 2014. In this study, the researchers used TPP to identify the cellular targets of several kinase inhibitors, including **GSK3182571**, in the human leukemia cell line K562.

Treatment of K562 cell extracts with 20 μ M **GSK3182571** resulted in a significant increase in the melting temperature of 51 different kinases.^[12] This experiment elegantly demonstrated the broad-spectrum nature of **GSK3182571** and the power of TPP for unbiased target identification. The observed thermal shifts correlated well with the pIC50 values for the kinases, indicating that the magnitude of the thermal shift is related to the binding affinity of the inhibitor.^[12]

Table 2: Selected Kinase Targets of **GSK3182571** in K562 Cells (Illustrative)

Kinase Target	Uniprot ID	Thermal Shift (ΔT_m , °C)
AAK1	Q2M2I8	> 3.0
ABL1	P00519	> 3.0
AURKA	O14965	> 3.0
CLK1	P49759	> 3.0
CSNK1E	P49674	> 3.0
GSK3A	P49840	> 3.0
GSK3B	P49841	> 3.0
MAPK14 (p38 α)	Q16539	> 3.0
CDK2	P24941	> 3.0
PLK1	P53350	> 3.0

Note: This is an illustrative subset of the 51 kinases identified. The exact thermal shift values require access to the supplementary data of the original publication.

Experimental Protocols

Thermal Proteome Profiling (TPP) of K562 Cell Lysate with GSK3182571

This protocol is based on the methodology described by Savitski et al. (2014).

- Cell Culture and Lysis:
 - Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
 - Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).
 - Lyse the cells by sonication or freeze-thaw cycles in a suitable lysis buffer containing protease and phosphatase inhibitors.

- Clarify the lysate by ultracentrifugation to remove cell debris.
- Compound Treatment:
 - Dilute the clarified cell lysate to a final protein concentration of 2 mg/mL.
 - Prepare a stock solution of **GSK3182571** in DMSO.
 - Add **GSK3182571** to the cell lysate to a final concentration of 20 μ M. For the vehicle control, add an equivalent volume of DMSO.
 - Incubate for 10 minutes at room temperature.
- Thermal Treatment:
 - Aliquot the treated and control lysates into PCR tubes.
 - Heat the aliquots for 3 minutes at a range of temperatures (e.g., 42°C to 66°C in 2°C increments) using a PCR thermocycler.
 - Cool the samples to room temperature for 3 minutes.
- Protein Extraction and Digestion:
 - Centrifuge the heated samples at high speed to pellet the aggregated proteins.
 - Collect the supernatant containing the soluble proteins.
 - Perform a buffer exchange and reduce and alkylate the proteins.
 - Digest the proteins into peptides using trypsin overnight at 37°C.
- Isobaric Labeling and Mass Spectrometry:
 - Label the peptide samples from each temperature point with tandem mass tags (TMT).
 - Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Data Analysis:
 - Identify and quantify the relative abundance of peptides at each temperature.
 - Normalize the data and fit melting curves for each protein.
 - Calculate the melting temperature (T_m) for each protein in the treated and control samples.
 - Determine the thermal shift (ΔT_m) and identify proteins with significant changes in thermal stability.



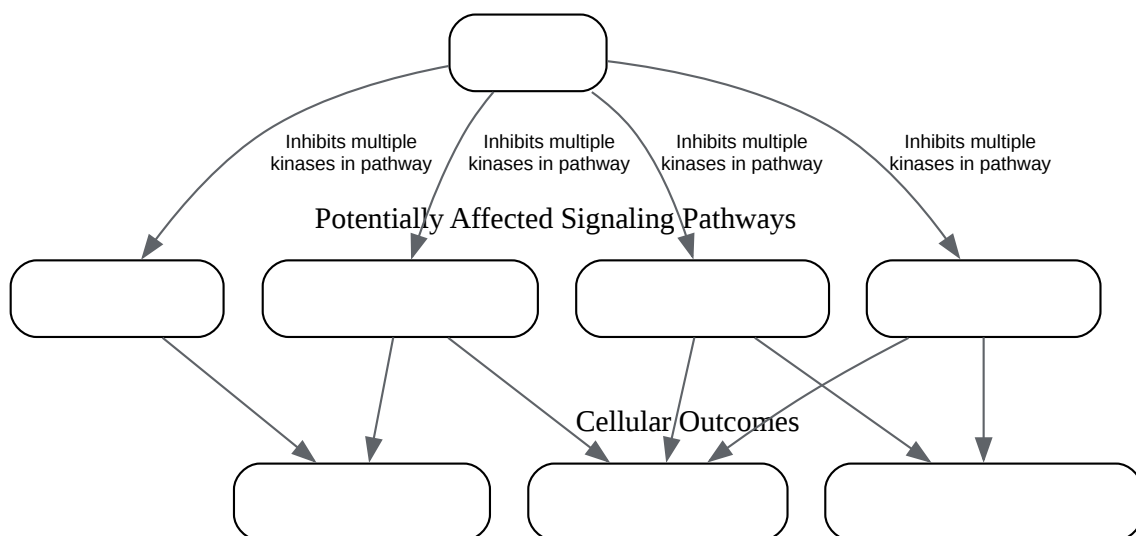
Figure 2. Detailed experimental protocol for Thermal Proteome Profiling with **GSK3182571**.

Impact on Cellular Signaling Pathways

As a broad-spectrum kinase inhibitor, **GSK3182571** has the potential to impact a multitude of cellular signaling pathways. Kinases are central regulators of virtually all cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Key signaling pathways that are heavily regulated by kinases and are often dysregulated in diseases like cancer include:

- **PI3K/Akt/mTOR Pathway:** This pathway is crucial for cell survival, growth, and proliferation.
- **MAPK/ERK Pathway:** This pathway is involved in cell proliferation, differentiation, and stress responses.
- **Wnt/ β -catenin Pathway:** This pathway plays a critical role in development and tissue homeostasis.
- **Jak/STAT Pathway:** This pathway is essential for cytokine signaling and immune responses.

While the TPP experiments with **GSK3182571** have identified numerous kinases within these pathways as direct binding partners, detailed studies on the downstream functional consequences of **GSK3182571** treatment on these pathways are currently limited in the public domain. The primary use of **GSK3182571** has been as a tool for target identification rather than for elucidating the intricate details of signaling pathway modulation.



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Figure 3. Potential impact of **GSK3182571** on major cellular signaling pathways.

Conclusion and Future Directions

GSK3182571 is a valuable chemical probe for the exploration of the human kinome. Its broad-spectrum inhibitory activity, coupled with the insights gained from Thermal Proteome Profiling, allows for the unbiased identification of kinase targets in a cellular context. While its lack of selectivity precludes its direct therapeutic use, it serves as an excellent tool for target validation and for understanding the polypharmacology of kinase inhibitors.

Future research could leverage **GSK3182571** to:

- Investigate the functional consequences of inhibiting multiple kinases simultaneously in various disease models.
- Explore the off-target effects of more selective kinase inhibitors by comparing their TPP profiles to that of **GSK3182571**.
- Develop more refined TPP methodologies to capture the dynamics of kinase signaling networks in response to broad-spectrum inhibition.

In summary, **GSK3182571**, through its application in advanced proteomic techniques, continues to be an important molecule for advancing our understanding of kinase biology and the development of next-generation targeted therapies.

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